5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16269287
Molecular Formula: C18H12FN3O4S2
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12FN3O4S2 |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C18H12FN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-4-6-10(19)7-5-9)12(15(24)16(22)25)14(23)11-3-2-8-26-11/h2-8,13,24H,1H3 |
| Standard InChI Key | AFBCHFOZLYMPJU-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, 2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one, reflects its intricate structure (Table 1). The pyrrolidinone ring (a five-membered lactam) serves as the central scaffold, with substituents contributing to its stereoelectronic profile. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan-2-carbonyl moiety introduces π-conjugation and hydrogen-bonding capabilities. The thiadiazole ring with a methylsulfanyl group adds electron-withdrawing character, potentially influencing redox properties and target binding.
Table 1: Molecular Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂FN₃O₄S₂ |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 2-(4-Fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
| Canonical SMILES | CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
| Topological Polar Surface Area | 130 Ų |
The fluorine atom at the para position of the phenyl ring contributes to dipole interactions and bioavailability, a feature commonly exploited in drug design to modulate pharmacokinetics. X-ray crystallography of analogous compounds reveals planar configurations for the thiadiazole and pyrrolidinone rings, with intermolecular hydrogen bonds stabilizing the lattice .
Synthesis and Preparation Methods
The synthesis of this compound involves multi-step organic reactions, typically proceeding through sequential functionalization of the pyrrolidinone core (Figure 1).
Key Synthetic Steps
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Formation of the Pyrrolidinone Core: Cyclocondensation of γ-keto esters with amines under acidic conditions generates the lactam structure.
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Introduction of the Fluorophenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the fluorophenyl moiety.
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Acylation with Furan-2-Carbonyl Chloride: The hydroxyl group at position 3 undergoes acylation in the presence of a base like triethylamine.
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Thiadiazole Ring Functionalization: Reaction with 5-methylsulfanyl-1,3,4-thiadiazol-2-amine introduces the heterocyclic substituent at position 1.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | γ-Keto ester, NH₃, HCl, reflux, 12h | 65% |
| 2 | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78% |
| 3 | Furan-2-carbonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | 85% |
| 4 | 5-Methylsulfanyl-1,3,4-thiadiazol-2-amine, EDCI, HOBt, DMF, 24h | 60% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields the final product. Industrial-scale synthesis may employ continuous flow reactors to optimize throughput and reduce byproducts.
Chemical Reactivity and Stability
The compound exhibits reactivity typical of its functional groups:
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Hydroxyl Group: Participates in hydrogen bonding and undergoes oxidation to a ketone under strong oxidizing conditions (e.g., CrO₃).
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Thiadiazole Ring: Susceptible to nucleophilic substitution at the methylsulfanyl group, enabling derivatization.
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Furoyl Carbonyl: Reacts with amines to form Schiff bases or undergoes reduction to a secondary alcohol.
Stability studies indicate decomposition above 250°C, with hygroscopicity requiring storage under inert atmosphere. The compound remains stable in acidic media (pH 2–6) but hydrolyzes in alkaline conditions, cleaving the lactam ring.
Analytical Characterization and Quality Control
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₈H₁₃FN₃O₄S₂: 418.0335; observed: 418.0338.
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.86 (m, 2H, fluorophenyl-H), 7.45–7.42 (m, 2H, fluorophenyl-H), 6.98 (d, J = 3.2 Hz, 1H, furan-H), 6.67 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 2.51 (s, 3H, SCH₃).
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Applications in Pharmaceutical Research
This compound’s multifunctional structure makes it a versatile intermediate for:
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Kinase Inhibitor Development: The thiadiazole ring mimics ATP-binding motifs in kinases.
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Antibiotic Adjuvants: Potentiation of β-lactam antibiotics against resistant strains.
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Prodrug Design: Esterification of the hydroxyl group to improve oral bioavailability.
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